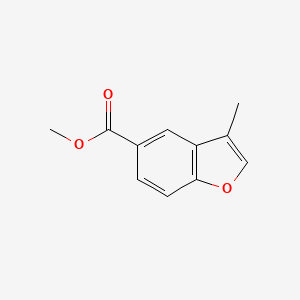

methyl 3-methyl-1-benzofuran-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-6-14-10-4-3-8(5-9(7)10)11(12)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUVPQNPAOZIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601217155 | |

| Record name | 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501892-98-4 | |

| Record name | 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501892-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-Methyl-1-Benzofuran-5-ol

The synthesis of 3-methyl-1-benzofuran-5-ol is achieved through a Friedel-Crafts alkylation or morpholine-assisted cyclization. A patent-described method involves reacting 4-propenyl-morpholine with benzoquinone in toluene at −78°C, followed by aging and distillation to yield 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol . Subsequent hydrogenation at 145°C under 200 psi hydrogen pressure removes the morpholine group, yielding the dihydro intermediate, which is dehydrogenated to the aromatic form.

Key Reaction Parameters :

Oxidation to Carboxylic Acid

The hydroxyl group at position 5 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in hydrochloric acid (HCl). This step, adapted from analogous benzofuran oxidations, converts 3-methyl-1-benzofuran-5-ol to 3-methyl-1-benzofuran-5-carboxylic acid . The reaction is monitored via thin-layer chromatography (TLC), with crude product purified through silica gel column chromatography using chloroform-methanol gradients.

Oxidation Conditions :

-

Oxidizing agent: KMnO₄ (excess)

-

Acid: Concentrated HCl

-

Temperature: Room temperature

Esterification to Methyl Carboxylate

Fischer Esterification

The carboxylic acid intermediate undergoes esterification with methanol under acidic catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitates protonation of the carbonyl oxygen, enhancing nucleophilic attack by methanol. This method, while straightforward, often requires reflux conditions (60–80°C) and prolonged reaction times (12–24 hours).

Alkylation with Dimethyl Sulfate

A more efficient approach employs dimethyl sulfate [(CH₃O)₂SO₂] in acetone with potassium carbonate (K₂CO₃) as a base. This method, detailed in a synthesis of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, achieves methylation at the carboxyl group within 48 hours under reflux. Adapting this protocol, 3-methyl-1-benzofuran-5-carboxylic acid is treated with dimethyl sulfate to yield the target ester.

Esterification Parameters :

-

Methylating agent: Dimethyl sulfate (2.5 equivalents)

-

Base: K₂CO₃ (1.2 equivalents)

-

Solvent: Acetone

-

Temperature: Reflux (~56°C)

Halogenation-Functionalization Approaches

While less direct, halogenation strategies offer routes to introduce carboxylates via nucleophilic substitution. For example, bromination at position 5 using N-bromosuccinimide (NBS) in carbon tetrachloride generates 5-bromo-3-methyl-1-benzofuran , which undergoes palladium-catalyzed carbonylation with methanol to install the methyl ester. This method, though higher in cost, provides regioselective control.

Halogenation Conditions :

-

Halogenating agent: NBS (1.1 equivalents)

-

Catalyst: Benzoyl peroxide (radical initiator)

-

Solvent: CCl₄

-

Temperature: Reflux (~77°C)

Spectroscopic Characterization and Validation

Critical to confirming the structure of methyl 3-methyl-1-benzofuran-5-carboxylate is NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) : Signals at δ 6.6–7.5 ppm correspond to aromatic protons, while δ 3.8–4.0 ppm integrates for the methoxy group (COOCH₃). The methyl group at position 3 appears as a singlet near δ 2.2 ppm.

-

¹³C NMR : Carbonyl carbons (C=O) resonate at ~168 ppm, with aromatic carbons between 110–150 ppm.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1-benzofuran-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives .

Scientific Research Applications

Biochemical Properties

Methyl 3-methyl-1-benzofuran-5-carboxylate interacts with several enzymes and proteins, influencing various cellular processes:

- Antimicrobial Activity : Benzofuran derivatives are known for their antimicrobial properties. Methyl 3-methyl-1-benzofuran-5-carboxylate has demonstrated effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Potential : Recent studies have indicated that this compound may induce apoptosis in cancer cells. For example, derivatives of benzofuran have shown cytotoxic effects on human cancer cell lines, suggesting potential use in cancer therapy .

Scientific Research Applications

The applications of methyl 3-methyl-1-benzofuran-5-carboxylate span several scientific domains:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex benzofuran derivatives used in various chemical reactions.

Biology

- Biological Activity Studies : Researchers are investigating its antimicrobial and anticancer properties, contributing to the development of new therapeutic agents .

Medicine

- Therapeutic Agent Development : Ongoing research aims to explore its potential as a treatment for diseases such as cancer and infections caused by resistant bacteria .

Industry

- Material Development : Methyl 3-methyl-1-benzofuran-5-carboxylate is utilized in developing new materials and as an intermediate in organic synthesis processes .

Case Studies

Several studies have documented the efficacy of methyl 3-methyl-1-benzofuran-5-carboxylate and its derivatives:

- Antimicrobial Activity Assessment : A study tested various benzofuran derivatives against a selection of microorganisms, revealing significant antimicrobial effects that could lead to new antibiotic formulations .

- Cytotoxicity Evaluation : Research involving new derivatives demonstrated enhanced cytotoxicity against cancer cell lines compared to their parent compounds, indicating the potential for developing more effective anticancer drugs .

Mechanism of Action

The mechanism of action of methyl 3-methyl-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various pharmacological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The methoxy group in methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate correlates with antimicrobial activity against Gram-positive bacteria and yeasts .

Ester Group Variations: Ethyl esters (e.g., ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate) demonstrate higher molecular weights and altered solubility compared to methyl esters, impacting their pharmacokinetic profiles . Cyanomethyl esters (e.g., cyanomethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate) introduce nitrile functionality, enabling further derivatization in synthetic chemistry .

Biological Activity

Methyl 3-methyl-1-benzofuran-5-carboxylate, a member of the benzofuran family, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Methyl 3-Methyl-1-Benzofuran-5-Carboxylate

Methyl 3-methyl-1-benzofuran-5-carboxylate is characterized by its fused benzene and furan rings, which contribute to its unique biochemical properties. It is known to interact with several enzymes and proteins, influencing various cellular processes such as apoptosis and cell proliferation.

Target Interactions

Methyl 3-methyl-1-benzofuran-5-carboxylate acts primarily through the inhibition of key enzymes involved in signaling pathways. For instance, it has been shown to inhibit Src kinase, a critical player in cell signaling and cancer progression.

Biochemical Pathways

The compound modulates gene expression related to apoptosis and cellular metabolism. Studies indicate that it can alter the expression levels of pro-apoptotic and anti-apoptotic genes, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

Methyl 3-methyl-1-benzofuran-5-carboxylate exhibits potent antimicrobial properties. Research has demonstrated that benzofuran derivatives possess significant activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.78 μg/mL, highlighting their efficacy .

Anticancer Properties

The compound has shown promising anticancer activity across multiple studies. Specifically, it induces apoptosis in human malignant melanoma cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study: Cytotoxicity in Cancer Cells

In a recent study, methyl 3-methyl-1-benzofuran-5-carboxylate was tested on various cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly inhibited cell growth, with an IC50 value indicating effective cytotoxicity against K562 leukemia cells .

Comparative Analysis of Benzofuran Derivatives

A comparative study assessed the biological activities of several benzofuran derivatives. The introduction of methyl groups at specific positions on the benzofuran ring was found to enhance antiproliferative activity significantly. For example, derivatives with a methyl group at the C–3 position exhibited up to four times greater potency than their unsubstituted counterparts .

| Compound | Position of Substituents | Antiproliferative Activity |

|---|---|---|

| 10c | C–3: Me | High |

| 10h | C–3: Me; C–6: OMe | 2–4 times higher than 10g |

| 10g | C–6: OMe | Moderate |

| 10j | C–7: OMe | Lower than 10h |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for methyl 3-methyl-1-benzofuran-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions using benzofuran precursors. For example, analogous benzofuran derivatives are prepared via oxidative coupling of phenolic substrates with alkenes in the presence of hexafluoropropan-2-ol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant . Optimization involves adjusting stoichiometry, solvent polarity, and reaction temperature to enhance yield. Characterization via NMR and mass spectrometry is critical for verifying purity and structure .

Q. Which spectroscopic techniques are essential for characterizing methyl 3-methyl-1-benzofuran-5-carboxylate, and how are data interpreted?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm aromaticity. For example, methyl groups in benzofuran derivatives exhibit distinct singlet peaks in ¹H NMR .

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE), including gloves and goggles. Work in a fume hood to avoid inhalation. Store at 0–6°C if unstable, and follow SDS guidelines for spill management . For toxic derivatives, employ glove boxes and ensure waste is segregated for professional disposal .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity or physicochemical properties of methyl 3-methyl-1-benzofuran-5-carboxylate?

- Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For benzofuran analogs, DFT studies optimize geometries and simulate IR/NMR spectra for comparison with experimental data . Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) tailored to molecular size .

Q. How are crystallographic data discrepancies resolved during structural refinement of benzofuran derivatives?

- Methodology : SHELX software refines crystal structures by iteratively adjusting atomic coordinates and thermal parameters. For ambiguous electron density, omit maps or twinning corrections (via SHELXL) resolve disorder. Validation tools like PLATON check for geometric anomalies . ORTEP-III visualizes thermal ellipsoids to assess positional certainty .

Q. What strategies are used to evaluate the biological activity of benzofuran-based compounds, and how are structure-activity relationships (SAR) analyzed?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential through cell viability assays (e.g., MTT) .

- SAR : Modify substituents (e.g., ester groups, methyl positions) and compare bioactivity. For example, 2-methyl substitution in benzofurans enhances metabolic stability .

Q. How do researchers address contradictions in synthetic yields or spectroscopic data across studies?

- Methodology : Replicate experiments under reported conditions, verifying solvent purity and catalyst activity. Use control reactions to isolate variables. Cross-validate spectroscopic data with computational predictions (e.g., DFT-simulated NMR) . For crystallography, re-refine raw diffraction data using updated software versions .

Q. What advanced analytical techniques are employed to study degradation pathways or metabolic products of this compound?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) tracks degradation products in simulated physiological conditions. Isotopic labeling (e.g., ¹⁴C) quantifies metabolic turnover in hepatic microsomes. High-resolution tandem MS (HRMS/MS) identifies fragment ions for structural elucidation .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.